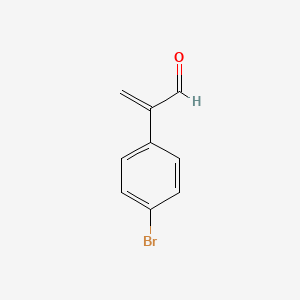

2-(4-Bromophenyl)prop-2-enal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Bromophenyl)prop-2-enal, also known as 4-Bromocinnamaldehyde, is an organic compound with the molecular formula C9H7BrO. It is a derivative of cinnamaldehyde where a bromine atom is substituted at the para position of the phenyl ring. This compound is known for its bright yellow crystalline appearance and is soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate .

Preparation Methods

The synthesis of 2-(4-Bromophenyl)prop-2-enal typically involves the bromination of cinnamaldehyde. One common method is the reaction of cinnamaldehyde with bromine in the presence of a suitable solvent. Another method involves the use of sodium nitrite to generate nitroso compounds, which are then reduced or hydrogenated to yield the final product . Industrial production methods may vary, but they generally follow similar principles of bromination and subsequent purification.

Chemical Reactions Analysis

2-(4-Bromophenyl)prop-2-enal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions

Scientific Research Applications

2-(4-Bromophenyl)prop-2-enal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes.

Biology: The compound exhibits antibacterial and antifungal properties, making it useful in biological studies and as a preservative in food, cosmetics, and medical products.

Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activities.

Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)prop-2-enal involves its interaction with molecular targets through its aldehyde and bromophenyl groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, while the bromophenyl group can participate in various non-covalent interactions. These interactions can affect cellular pathways and molecular targets, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

2-(4-Bromophenyl)prop-2-enal can be compared with other similar compounds, such as:

2-(4-Bromophenyl)propionic acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different chemical reactivity and applications.

4-Bromophenylacetic acid: Similar to this compound but with an acetic acid group, it is used in different synthetic pathways and has distinct properties.

Other brominated cinnamaldehyde derivatives: These compounds may have different substituents on the phenyl ring, affecting their chemical and biological properties.

This compound stands out due to its unique combination of a bromophenyl group and an aldehyde group, which confer specific reactivity and applications in various fields.

Q & A

Basic Research Questions

Q. How to optimize the synthesis of 2-(4-Bromophenyl)prop-2-enal to ensure high purity?

- Methodology : Use a two-step approach: (1) Bromination of 4-phenylprop-2-enal via electrophilic aromatic substitution using Br₂ in the presence of FeBr₃ as a catalyst. (2) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and byproducts. Monitor reaction progress using TLC (Rf ~0.4 in 7:3 hexane:EtOAc) and confirm purity via ¹H NMR (e.g., absence of doublet peaks for unreacted alkenes at δ 5.8–6.3 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify the α,β-unsaturated aldehyde protons (δ ~9.5–10.0 ppm for aldehyde H; δ ~6.5–7.5 ppm for conjugated alkene protons) and aromatic protons (δ ~7.2–7.8 ppm).

- IR Spectroscopy : Confirm C=O stretch (~1680–1720 cm⁻¹) and C=C stretch (~1600–1650 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 229.07 for C₉H₉BrO₂) .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for this compound derivatives?

- Methodology :

- Validation Tools : Employ SHELXL for refinement (e.g., check R-factor convergence; acceptable R₁ < 0.05 for high-resolution data).

- Twinned Data Handling : Use the HKLF5 format in SHELX to model twinning fractions and improve data accuracy .

- Example: For derivatives like (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (), analyze β angles (e.g., β = 96.344°) to detect monoclinic vs. triclinic packing discrepancies .

Q. How to design experiments to analyze hydrogen-bonding patterns in this compound crystals?

- Methodology :

- Graph Set Analysis : Use Etter’s rules (modified by Bernstein et al.) to categorize chains (C), rings (R), and self-assembly motifs.

- X-ray Diffraction : Collect data at low temperature (e.g., 110 K) to minimize thermal motion artifacts. For example, in related compounds (), intermolecular C–H···O interactions (d = 2.8–3.2 Å) stabilize crystal packing .

Q. What mechanistic insights explain the reactivity of this compound in Michael addition reactions?

- Methodology :

- Kinetic Studies : Monitor reaction progress under varying nucleophiles (e.g., amines, thiols) using UV-Vis spectroscopy (λmax shifts due to conjugation changes).

- DFT Calculations : Compare activation energies for syn vs. anti addition pathways. For α,β-unsaturated aldehydes, syn addition is typically favored due to orbital overlap .

Q. How to address polymorphism in this compound during crystallization?

- Methodology :

- Solvent Screening : Test polar (e.g., ethanol) vs. non-polar (e.g., toluene) solvents to isolate polymorphs.

- DSC/TGA : Differentiate polymorphs via melting point variations (e.g., Form I: mp 120–122°C; Form II: mp 115–117°C).

- PXRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.3° for Form I vs. 11.8°, 19.1° for Form II) .

Q. Data Analysis and Validation

Q. How to validate the structural assignment of this compound derivatives using computational methods?

- Methodology :

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···H interactions contribute ~8% to crystal packing in ).

- MEP Maps : Identify electrophilic regions (e.g., aldehyde carbon) for reactivity predictions .

Q. What statistical parameters ensure reliability in crystallographic refinements for brominated aromatic compounds?

- Methodology :

Properties

CAS No. |

173960-56-0 |

|---|---|

Molecular Formula |

C9H7BrO |

Molecular Weight |

211.05 g/mol |

IUPAC Name |

2-(4-bromophenyl)prop-2-enal |

InChI |

InChI=1S/C9H7BrO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-6H,1H2 |

InChI Key |

TUNXBLUIFKTLQA-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.